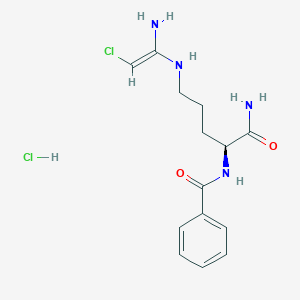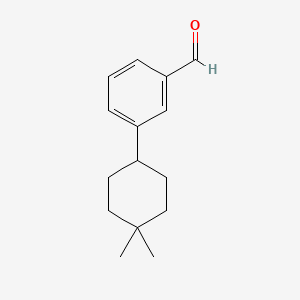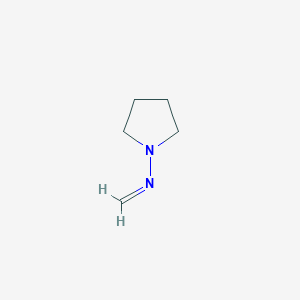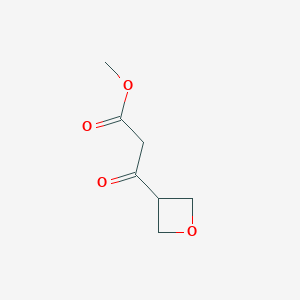
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is an organic compound featuring an oxetane ring, a highly strained four-membered cyclic ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate typically involves the formation of the oxetane ring followed by esterification. One common method starts with the cyclization of a suitable precursor, such as a 3-hydroxypropanoate derivative, under acidic or basic conditions to form the oxetane ring. This is followed by esterification with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-throughput reactors and optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality. Catalysts and solvents are chosen to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles like amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is used as a building block for synthesizing more complex molecules. Its strained oxetane ring makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to inhibit enzymes or receptors involved in disease pathways, offering potential treatments for conditions like cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and resins. Its reactive oxetane ring can be polymerized to form materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological targets. This modification can inhibit enzyme activity or alter receptor function, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 3-oxo-butanoate: Similar ester structure but lacks the oxetane ring.
Ethyl 3-(oxetan-3-yl)-3-oxo-propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(tetrahydrofuran-3-yl)-3-oxo-propanoate: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is unique due to its strained oxetane ring, which imparts distinct reactivity compared to other similar compounds. This strain makes it more reactive in ring-opening reactions, providing a versatile intermediate for synthesizing a wide range of derivatives.
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
methyl 3-(oxetan-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)2-6(8)5-3-11-4-5/h5H,2-4H2,1H3 |
InChIキー |
NNHVWSRNBWUKKP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(=O)C1COC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
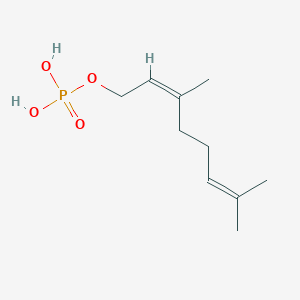
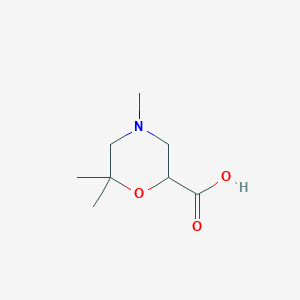
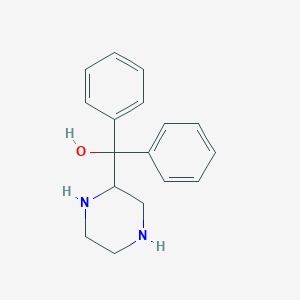
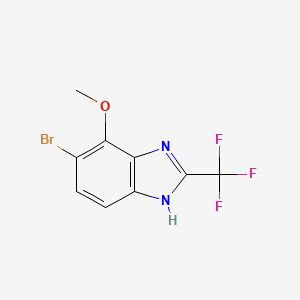
![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
